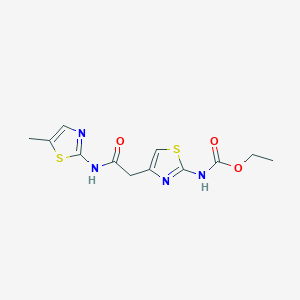![molecular formula C22H30ClN5O3S B2497445 N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide CAS No. 1251592-41-2](/img/structure/B2497445.png)
N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related tetrahydro-1,5-benzothiazepin derivatives often involves multistep chemical reactions, starting from simpler benzene derivatives and building up the complex structure through a series of transformations including cyclopropanation, sulfonation, and amide formation. For example, gold(I)-catalyzed oxidative cyclopropanation of 1,6-enynes derived from propiolamides has been developed, showcasing methods that might be relevant to the synthesis of our compound of interest (Yeom & Shin, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like Density Functional Theory (DFT). These techniques provide insights into the arrangement of atoms, the stereochemistry, and electronic properties of the molecule. A detailed spectroscopic characterization, including FT-IR, 1H-NMR, 13C-NMR, and UV–vis spectroscopy, has been performed for similar sulfonamide compounds, providing a blueprint for analyzing our compound (Durgun et al., 2016).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antitumor Activity : Analogues with similar structural motifs have been identified as potent farnesyltransferase inhibitors, displaying significant antitumor activity in preclinical models, particularly against tumors bearing mutated K-Ras. One such compound, BMS-214662, showed promising preclinical antitumor activity and pharmacokinetics, advancing to clinical trials (Hunt et al., 2000).
Conformational Studies : Research into 1,5-benzodiazepines, structurally related to the query compound, has elucidated their atropisomeric and conformational properties, providing insights into the stereochemical aspects of drug design (Yoneda et al., 2014).
Synthetic Methodology
Iron-Catalyzed Synthesis : A novel iron-catalyzed method for synthesizing benzosultams, which are structurally related to the query compound, has been developed. This method demonstrates functional group tolerance and uses inexpensive reagents, contributing to the field of sustainable chemistry (Zhang et al., 2023).
Cyclopropanation Processes : Studies on the synthesis of cyclopropane derivatives, an important structural motif in the query compound, have been reported. These works highlight innovative approaches to generating enantiomerically enriched cyclopropanes, a key element in drug discovery (Abramovitch et al., 2008).
Insecticide Development
- Novel Insecticides : Research on sulfoxaflor, a compound incorporating similar sulfonyl and nitrogen-containing heterocycles, represents a breakthrough in insecticide development. Sulfoxaflor targets sap-feeding pests with a novel mode of action, differing from existing insecticides and showing effectiveness against resistant species (Zhu et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-cycloheptyl-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN5O3S/c1-26-16-20(21(29)24-18-6-4-2-3-5-7-18)22(25-26)32(30,31)28-14-12-27(13-15-28)19-10-8-17(23)9-11-19/h8-11,16,18H,2-7,12-15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZAIQWMRVSKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NC4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)
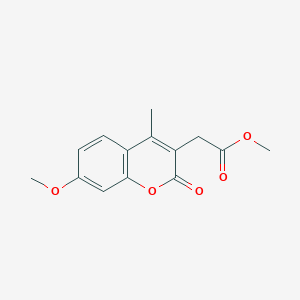
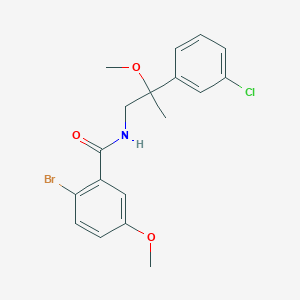


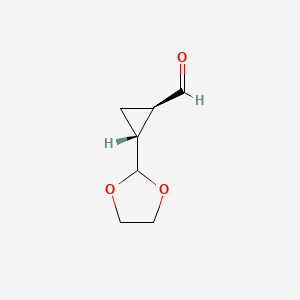
![N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2497375.png)
![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2497377.png)
![2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2497379.png)
![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)
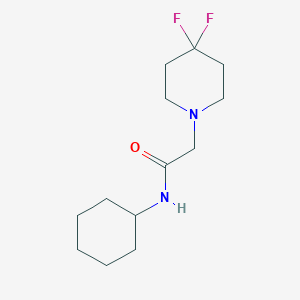
![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)
